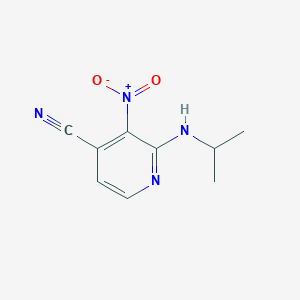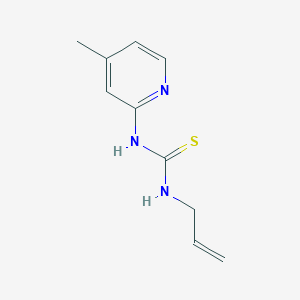
1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTU and is a thiourea derivative.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea is not fully understood. However, it is believed that PTU exerts its antithyroid activity by inhibiting the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones.
Biochemical and Physiological Effects:
1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea has been shown to have various biochemical and physiological effects. In addition to its antithyroid activity, PTU has been shown to exhibit antioxidant activity and has been used in the treatment of various diseases such as Parkinson's disease and Alzheimer's disease. PTU has also been shown to have anti-inflammatory activity and has been used in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations include its potential toxicity and the need for proper safety measures when handling this compound.
Future Directions
There are many potential future directions for the research and application of 1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea. Some of these directions include the development of new synthetic methods for this compound, the exploration of its potential applications in the field of nanotechnology, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the potential use of PTU as a plant growth regulator and its impact on crop yield is an area of interest for future research.
Synthesis Methods
The synthesis of 1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea can be achieved by reacting 4-methyl-2-pyridinamine and prop-2-en-1-yl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PTU has been shown to exhibit antithyroid activity and has been used in the treatment of hyperthyroidism. In agriculture, PTU has been used as a plant growth regulator and has been shown to increase the yield of crops. In material science, PTU has been used as a precursor for the synthesis of various materials such as metal complexes and nanoparticles.
properties
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-3-5-12-10(14)13-9-7-8(2)4-6-11-9/h3-4,6-7H,1,5H2,2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMMBJRRURFJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B2868872.png)
![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2868874.png)
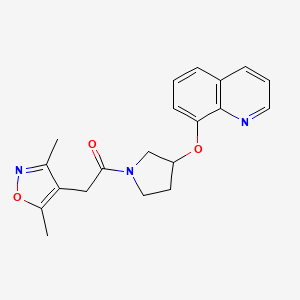

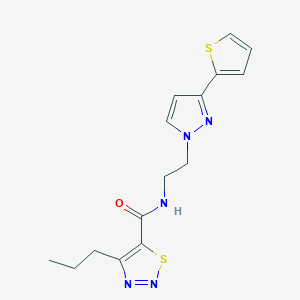
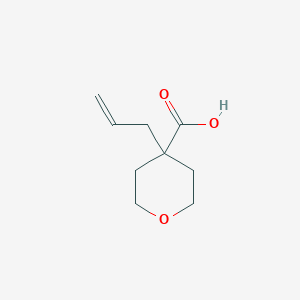
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2868881.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B2868882.png)
![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)

![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)

